Atraton-desisopropyl

Description

Historical Context of Triazine Herbicides and Their Environmental Prevalence

Triazine herbicides have been a cornerstone of weed control in agriculture and other sectors for over half a century. researchgate.net Their effectiveness in controlling broadleaf and some grassy weeds led to widespread global use. researchgate.net Compounds like atrazine (B1667683), simazine, and prometryn (B1678245) became ubiquitous in agricultural production and urban utility management. mdpi.com However, the chemical stability and low volatility of many triazine herbicides contribute to their persistence in the environment. mdpi.com This persistence has resulted in their accumulation in soil and crops, and their contamination of rivers through surface runoff. mdpi.com

The extensive application of triazines has made them significant environmental pollutants, particularly in aquatic ecosystems. researchgate.net Studies have consistently detected triazine herbicides and their byproducts in surface water, groundwater, and even wastewater treatment plant effluents. mdpi.comresearchgate.netrepec.orgusgs.gov For instance, atrazine is one of the most frequently detected pesticides in U.S. groundwater and surface waters. mdpi.com The environmental presence of these compounds raises concerns due to potential risks to aquatic life and human health. mdpi.comontosight.ai

Formation and Significance of Atraton-desisopropyl as a Key Environmental Transformation Product

This compound emerges in the environment as a transformation product of other triazine herbicides. It is recognized as a known environmental byproduct of atrazine, sebuthylazine, and simazine. nih.gov The degradation of these parent compounds, often through microbial action in soil and water, can lead to the formation of various metabolites, including this compound. ontosight.ai

The process of transformation involves the alteration of the original herbicide's chemical structure. In the case of atrazine, degradation can occur through N-dealkylation, which involves the removal of ethyl or isopropyl groups from the side chains of the triazine ring. nih.gov This process leads to the formation of metabolites such as desethylatrazine (DEA) and desisopropylatrazine (DIA). This compound is another such transformation product, indicating a specific degradation pathway of a parent triazine compound. mdpi.comppm.edu.pl

The significance of this compound and other transformation products lies in their potential to be as, or even more, persistent and mobile than the original herbicide. core.ac.uk Some of these byproducts exhibit high water solubility and low soil partition coefficients, allowing them to leach readily into groundwater and surface water bodies. researchgate.netresearchgate.net Their presence in environmental samples is an indicator of the historical use of triazine herbicides and their ongoing environmental fate.

Current Research Landscape and Gaps Pertaining to this compound

Current research on triazine herbicides and their transformation products is extensive, with a significant body of work focusing on atrazine and its primary metabolites like DEA and DIA. researchgate.netresearchgate.netplantprotection.pldoi.orgresearchgate.net Analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect and quantify these compounds in various environmental matrices, including water and soil. thermofisher.comcdc.govnih.gov

However, specific research focusing solely on this compound is less abundant. While it is often included in broader studies analyzing multiple triazine compounds, detailed investigations into its specific toxicological profile, environmental degradation kinetics, and long-term ecological impacts are not as comprehensive as for its parent compounds. For example, while the toxicity of atrazine and its main degradation products has been studied in various organisms, similar in-depth data for this compound is more limited. researchgate.net

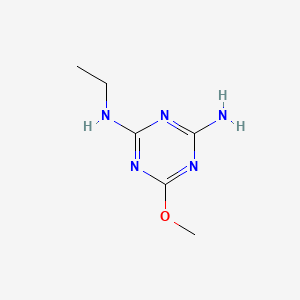

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3-8-5-9-4(7)10-6(11-5)12-2/h3H2,1-2H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOHHVOQVUFCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184439 | |

| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30360-56-6 | |

| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030360566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethylamino-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHYLAMINO-6-METHOXY-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4439B0M0EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Atraton Desisopropyl

Detection and Prevalence in Aquatic Systems

The presence of Atraton-desisopropyl in aquatic environments is a key area of study, as these systems are often the ultimate recipients of agricultural and urban runoff. The compound's chemical properties, including its water solubility, contribute to its mobility and persistence in water bodies.

Surface Water Bodies and Associated Runoff Influences

This compound has been detected in various surface water bodies, often in conjunction with its parent compounds and other transformation products. For instance, a study of rivers in the Midwest Corn Belt of the United States found that desethyl atrazine (B1667683) (DEA) and deisopropyl atrazine (DIA) are frequently present in surface water that receives runoff from areas where atrazine and cyanazine (B135985) are applied. mdpi.com Research has shown that atrazine and its by-products are among the most common pesticides found in surface waters in Quebec, Canada. researchgate.net

In a study conducted in Campinas, Brazil, this compound (referred to as desisopropylatrazine) was detected in the Capivari and Atibaia rivers, which serve as sources for drinking water treatment plants. nih.gov The study reported a 100% detection frequency for this compound, with concentrations ranging from 2 to 2744 ng L⁻¹. nih.gov Another study involving water samples from a coastal golf course community identified this compound in storm water retention ponds. lcms.cz

The following table summarizes findings from various studies on the detection of this compound in surface water.

Interactive Data Table: Detection of this compound in Surface Water

| Location/Study | Water Body Type | Detection Status | Concentration Range (ng/L) | Associated Compounds |

|---|---|---|---|---|

| Midwest Corn Belt, USA mdpi.com | Rivers | Frequently Detected | Not specified | Desethyl atrazine (DEA) |

| Quebec, Canada researchgate.net | Surface Water | Detected | Not specified | Atrazine, other by-products |

| Campinas, Brazil nih.gov | Rivers (Capivari and Atibaia) | 100% Frequency | 2 - 2744 | Atrazine, hydroxyatrazine, desethylatrazine |

Groundwater Contamination and Leaching Dynamics

Groundwater is particularly vulnerable to contamination by mobile and persistent compounds like this compound. Its lower soil partition coefficient compared to its parent compound, atrazine, along with its higher aqueous solubility, facilitates its movement through the soil profile and into groundwater reserves. researchgate.net

Studies have consistently shown the presence of triazine herbicides and their degradation products in groundwater. mdpi.com this compound, being a transformation product of atrazine and other triazines, is frequently detected in these subsurface environments. mdpi.comnih.gov Although banned in the European Union since 2004 due to groundwater contamination concerns, the persistence of compounds like this compound means they are still found in groundwater sources. arviatechnology.com

A Swiss study of 31 groundwater samples, primarily from areas with intensive agriculture, included this compound in its screening for pesticides and their transformation products. eawag.ch This highlights the recognition of this compound as a relevant groundwater contaminant. Research indicates that the half-life of atrazine under groundwater conditions can range from 105 to over 200 days, contributing to the prolonged presence of its degradates. researchgate.net

Occurrence in Treated and Untreated Wastewater Effluents

Wastewater, both from municipal and industrial sources, represents a significant pathway for the introduction of various micropollutants into the environment. The analysis of triazine pesticides in wastewater is a common practice to monitor discharges. thermofisher.comthermofisher.com

A study that analyzed water samples from a coastal community screened for organic contaminants in wastewater treatment plant lagoons and composite wastewater samples. lcms.cz While this compound was identified in pond water on the associated golf course, the study also detected its parent compound, atrazine, in the wastewater treatment plant and composite wastewater samples, suggesting a potential source pathway. lcms.cz A study in Brazil found no significant removal of desisopropylatrazine after conventional water treatment, indicating its persistence through treatment processes. nih.gov

Presence and Accumulation in Terrestrial Matrices

Agricultural Soils and Non-Agricultural Lands

Atraton (B1666117) is recognized as a common soil metabolite of atrazine. osti.gov The degradation of atrazine in soil can lead to the formation of this compound. The persistence and mobility of these compounds in soil are influenced by factors such as soil type, pH, and microbial activity. sci-hub.se The adsorption of triazines like atrazine increases with decreasing soil pH. sci-hub.se

Methodologies for the extraction and analysis of triazine herbicides and their transformation products from soil have been developed, indicating the importance of monitoring these compounds in the terrestrial environment. sci-hub.se One such method was capable of extracting desisopropyl atrazine from soil samples. sci-hub.se In a study investigating the degradation of atrazine in sandy soil, high degradation rates were achieved under specific treatment conditions, which would consequently affect the formation and persistence of its metabolites. nih.gov

Sediment Compartments and Benthic Interactions

Sediments can act as both a sink and a source for persistent organic pollutants. While much of the focus on triazine contamination has been on water, there is growing interest in their presence in sediments. usask.ca

A sediment characterization report from the Port of Hay Point in Australia included Atrazine-desisopropyl in its list of analytes, with a limit of reporting of 1 µg/kg. nqbp.com.au Another analytical service offers testing for this compound in sediment with a reporting limit of 0.01 mg/kg dry weight. alsglobal.se A study on the Great Lakes in North America detected atrazine and its degradate DEA in sediment samples, highlighting the potential for these compounds to accumulate in benthic environments. usask.ca Although this compound was not specifically measured in that study, the presence of other atrazine-related compounds suggests its potential occurrence.

The following table provides information on the analysis of this compound in sediment.

Interactive Data Table: Analysis of this compound in Sediment

| Study/Source | Location/Matrix | Reporting Limit | Findings |

|---|---|---|---|

| North Queensland Bulk Ports nqbp.com.au | Port of Hay Point, Australia / Sediment | 1 µg/kg | Analyte included in characterization |

| Eurofins alsglobal.se | Soil, sludge, and sediment | 0.01 mg/kg dry weight | Offered as a standard analytical parameter |

Spatial and Temporal Distribution Patterns and Influencing Environmental Factors

This compound, a known environmental transformation product of triazine herbicides such as atrazine and simazine, is frequently detected in various environmental compartments across the globe. nih.gov Its distribution is intrinsically linked to the historical and current use of its parent compounds in agriculture. doi.org Research indicates its presence in soil, groundwater, surface water, and even in atmospheric deposition in remote areas. researchgate.netcsic.esnih.govusgs.gov

The spatial distribution of this compound is widespread, with detections reported in numerous international studies. In a study of typical agricultural regions in Liaoning, China, this compound was one of twelve triazine herbicides identified in soil samples. nih.govresearchgate.net Similarly, monitoring in the Great Barrier Reef catchments in Australia revealed that this compound and another atrazine metabolite, desethyl-atrazine, were frequently detected at most monitoring sites, indicating the widespread presence of atrazine degradation products. konomieislandeec.eq.edu.au Further investigation in Australia's Lower Burdekin floodplain found that this compound was present in 21% of the 53 groundwater samples analyzed. des.qld.gov.au

In Europe, a study of the Volturno River estuary in Southern Italy detected this compound in all water and sediment samples. csic.es The compound's presence is not limited to areas of direct application. Research in the pristine environment of Isle Royale National Park in Lake Superior (USA) detected this compound in rainfall, demonstrating long-range atmospheric transport from the upper Midwestern United States where triazine herbicides are heavily used. usgs.gov

Temporal distribution patterns often correlate with seasonal agricultural activities and climatic conditions. The study in the Volturno River estuary, which collected samples across four seasons, noted that pollution from atrazine and its metabolites increased during the rainy season. csic.esnih.gov In the Isle Royale National Park study conducted from 1992 to 1994, this compound was detected in rainfall primarily from mid-May to early July, coinciding with the post-application period in agricultural regions. usgs.gov This led to increased concentrations in the surface layer of lakes during these deposition periods, which then decreased later in the year. usgs.gov The persistence of these compounds is significant; analysis in the Volturno River estuary suggested a long residence time, potentially two decades after atrazine was banned, indicating historical contamination. csic.esnih.gov

Interactive Data Table: Detection of this compound in Various Environmental Studies

| Location of Study | Environmental Matrix | Concentration/Detection Frequency | Source(s) |

| Volturno River, Italy | Water Dissolved Phase | 2.31 to 10.79 ng/L | csic.es |

| Volturno River, Italy | Suspended Particulate Matter | 5.05 to 83.21 ng/g | csic.es |

| Isle Royale Nat'l Park, USA | Rainfall | <0.005 to 1.8 µg/L | usgs.gov |

| Lower Burdekin, Australia | Groundwater | Detected in 21% of samples | des.qld.gov.au |

| Liaoning, China | Soil | Identified as present | nih.govresearchgate.net |

| Great Barrier Reef Catchments | Surface Water | Frequently detected | konomieislandeec.eq.edu.au |

Several environmental factors influence the distribution and transport of this compound. cdc.gov

Physicochemical Properties: this compound (also referred to in literature as desisopropylatrazine or DIA) has a lower soil partition coefficient and higher aqueous solubility compared to its parent compound, atrazine. researchgate.net These properties reduce its tendency to bind to soil particles and increase its mobility, allowing it to leach into groundwater more readily than atrazine. researchgate.net

Land Use and Source: The primary source of this compound is the degradation of triazine herbicides applied in agricultural settings. doi.org Its presence and concentration are therefore strongly correlated with land use, particularly in areas with intensive corn cultivation. nih.govdes.qld.gov.au Studies in European groundwater have shown that concentrations are related to land use, with lower levels found in aquifers covered by scrublands compared to agricultural areas. diva-portal.org

Hydrogeology and Climate: The movement of this compound is heavily influenced by water flow. Increased rainfall can enhance its transport into surface waters and facilitate leaching into groundwater. csic.esnih.govcdc.gov The characteristics of an aquifer also play a crucial role; for instance, recharge from rivers can dilute contaminant concentrations, whereas less permeable soil layers can slow down dilution and preserve higher concentrations. diva-portal.org In some cases, higher concentrations are found in deeper parts of an aquifer, possibly reflecting the slow migration of older contaminated water following historical herbicide use. diva-portal.org

Atmospheric Transport: As evidenced by its detection in remote locations, this compound can be transported over long distances via the atmosphere and deposited through rainfall. usgs.gov This makes it a potential contaminant even in areas far from direct agricultural sources. usgs.gov

Environmental Fate and Transformation Pathways of Atraton Desisopropyl

Biotransformation Mechanisms

The primary routes of Atraton-desisopropyl transformation in the environment are mediated by living organisms, a process known as biotransformation. This involves complex enzymatic reactions within microorganisms and plants that alter the chemical structure of the compound, often leading to its breakdown.

Microbial Degradation Pathways in Environmental Compartments

Microorganisms, particularly bacteria and fungi, play a pivotal role in the degradation of triazine compounds in soil and water. They utilize these compounds as a source of nutrients, such as nitrogen. encyclopedia.pubnih.gov

Bacteria have evolved sophisticated enzymatic systems to break down s-triazine herbicides. The degradation of atrazine (B1667683), a closely related compound, is well-studied and provides insights into the likely pathways for this compound. The initial step in the bacterial metabolism of many chlorinated s-triazines is dechlorination, often catalyzed by a hydrolase enzyme. sigmaaldrich.com For instance, Pseudomonas sp. strain ADP possesses a suite of enzymes encoded by the atzA, atzB, and atzC genes that sequentially hydrolyze the chlorine and alkyl groups from the atrazine ring. rsc.org

Another key bacterial genus involved in triazine degradation is Arthrobacter. Some Arthrobacter species can degrade atrazine through a pathway initiated by dechlorination to produce hydroxyatrazine, followed by the removal of the ethyl and isopropyl groups, eventually leading to the formation of cyanuric acid. pjoes.com The complete mineralization of the triazine ring can then proceed, breaking it down into ammonia (B1221849) and carbon dioxide. pjoes.com Nocardioides species have also been identified as significant degraders of s-triazine herbicides in agricultural soils, possessing novel hydrolases that can act on a range of these compounds. asm.orgnih.gov

The table below summarizes key bacterial genera and their role in the degradation of related triazine compounds.

| Bacterial Genus | Key Enzymes/Genes | Degradation Pathway Highlights |

| Pseudomonas | AtzA, AtzB, AtzC | Sequential hydrolysis of chlorine and alkyl groups. |

| Arthrobacter | atzA, atzB, atzC, trzN | Dechlorination to hydroxyatrazine, followed by dealkylation. |

| Nocardioides | Novel s-triazine hydrolase | Broad substrate range for chloro- and methylthio-substituted s-triazines. |

| Mycobacterium | atzB | Involved in dealkylation and dechlorination. rsc.org |

Fungi, particularly white-rot fungi, are also capable of degrading triazine herbicides. Phanerochaete chrysosporium, for example, has been shown to mineralize the ethyl group of atrazine and produce hydroxylated and N-dealkylated metabolites. asm.orgmdpi.com This fungus utilizes powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, to carry out these transformations. asm.org The degradation process often occurs during the primary growth phase of the fungus. asm.org

Bacterial Metabolism and Enzyme Systems

Phytodegradation and Plant Uptake Dynamics

Plants can absorb triazine herbicides from the soil and water, subsequently metabolizing them through various internal enzymatic pathways. This process, known as phytodegradation, can be a significant route for the dissipation of these compounds in vegetated areas. mdpi.com

Once absorbed by the roots, atrazine and its metabolites can be translocated to other parts of the plant, such as the shoots and leaves. epa.govresearchgate.net The metabolic pathways within the plant are species-dependent. epa.gov Key transformation mechanisms include N-dealkylation, hydroxylation, and conjugation with endogenous plant molecules like glutathione (B108866). epa.gov For example, in corn, atrazine is primarily metabolized through hydroxylation and glutathione conjugation, with minimal N-dealkylation. epa.gov

Studies on the aquatic macrophyte Typha latifolia (cattail) have shown that it can take up atrazine, and its degradation metabolites, desethylatrazine (DEA) and desisopropylatrazine (DIA), have been detected in its tissues. researchgate.net In the leaves of cattail, DIA was the main metabolite identified, suggesting that N-deisopropylation is a significant metabolic pathway in this plant. researchgate.net

The following table details the atrazine metabolite distribution in Typha latifolia.

| Plant Tissue | Atrazine Concentration (μg/kg dry weight) | Major Metabolite Detected |

| Middle Leaf | 406.10 ± 71.77 | Desisopropylatrazine (DIA) |

| Upper Leaf | 339.15 ± 47.60 | Desisopropylatrazine (DIA) |

| Lower Leaf | 262.43 ± 7.66 | Desisopropylatrazine (DIA) |

| Sprout | 274.53 ± 58.1 | Not specified |

| Stem | 38.63 ± 7.55 | DEA and DIA (similar concentrations) |

| Root | 36.00 ± 3.49 | DEA and DIA (similar concentrations) |

| Rhizome | 26.15 ± 3.96 | DEA and DIA (similar concentrations) |

Data from a study on Typha latifolia exposed to atrazine. researchgate.net

The rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of microbial activity. mdpi.com Root exudates can stimulate the growth and activity of microbial populations that are capable of degrading herbicides. mdpi.com This enhanced degradation in the rhizosphere is a crucial component of phytoremediation.

Research has demonstrated that atrazine degrader populations can be significantly higher in the rhizosphere compared to bulk soil. cambridge.org The presence of plant roots can foster a microbial community that is more effective at breaking down triazine compounds. For instance, in soils with a history of s-triazine use, degrader populations decline more slowly in the rhizosphere than in bulk soil when the herbicide is no longer applied. cambridge.org The interaction between nano-formulations of atrazine and rhizosphere bacterial communities has also been studied, revealing that bacteria such as Mycobacterium and Pseudomonas are initially involved in the degradation process. rsc.org Over time, a more diverse consortium of bacteria contributes to the breakdown of the herbicide in the rhizosphere. rsc.org

Internal Plant Metabolism and Subsequent Transformation

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For Desisopropyl-atrazine, these pathways include reactions with highly reactive chemical species and interactions with light, which are critical in determining its persistence in aquatic environments.

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive radical species. researchgate.net These processes are effective for the remediation of water contaminated with DIA. researchgate.net

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic compounds, including Desisopropyl-atrazine. researchgate.net The reaction between DIA and •OH is a key pathway in its degradation during AOPs like O₃/H₂O₂ or UV/H₂O₂ treatments. tandfonline.comscielo.br The reaction proceeds at a very high rate, as indicated by its second-order rate constant. Multiple studies have determined this constant, finding values of (2.22 ± 0.44) × 10⁹ M⁻¹ s⁻¹, 1.9 × 10⁹ L mol⁻¹ s⁻¹, and (1.94 ± 0.07) × 10⁹ M⁻¹ s⁻¹. researchgate.nettandfonline.comca.gov The primary degradation mechanisms involve the hydroxylation of the triazine ring and the further dealkylation of the remaining ethylamino side chain. researchgate.netresearchgate.net

| Study | Rate Constant (k•OH) | Citation |

|---|---|---|

| Khan et al. (2017) | (2.22 ± 0.44) × 10⁹ M⁻¹ s⁻¹ | researchgate.net |

| De Laat et al. (1994) | 1.9 × 10⁹ L mol⁻¹ s⁻¹ | tandfonline.com |

| Acero et al. (2000) | (1.94 ± 0.07) × 10⁹ M⁻¹ s⁻¹ | ca.gov |

The sulfate (B86663) radical (SO₄•⁻) is another potent oxidant used in AOPs, typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻). nih.govfrontiersin.org It has a high redox potential and a longer half-life than the hydroxyl radical, allowing for more stable mass transfer. nih.gov Desisopropyl-atrazine reacts rapidly with sulfate radicals, with reported second-order rate constants of (1.70 ± 0.30) × 10⁹ M⁻¹ s⁻¹ and 2 × 10⁹ M⁻¹ s⁻¹. researchgate.netnih.govresearchgate.netacs.org The high reactivity is attributed to the presence of the alkyl side chains on the triazine ring. nih.govresearchgate.net The degradation mechanism primarily involves electron transfer, leading to the dealkylation of the ethyl group. nih.govresearchgate.net

| Study | Rate Constant (kSO₄•⁻) | Citation |

|---|---|---|

| Khan et al. (2017) | (1.70 ± 0.30) × 10⁹ M⁻¹ s⁻¹ | researchgate.net |

| Lutze et al. (2015) | 2 × 10⁹ M⁻¹ s⁻¹ | nih.govresearchgate.netacs.org |

Photolysis, or degradation by light, is another significant abiotic pathway for Desisopropyl-atrazine in aqueous environments. nih.gov Under UV irradiation, DIA is converted to its 2-hydroxy analog, atrazine-desisopropyl-2-hydroxy. researchgate.netnih.govresearchgate.net In clear water, the rate constants for this conversion range from 0.02 to 0.08 min⁻¹. nih.gov The presence of natural substances like humic acids can accelerate this process. nih.gov Under natural sunlight, photolysis also occurs, and this pathway is particularly relevant in acidic waters where it may be coupled with hydrolysis. nih.gov While direct photolytic degradation of the parent compound atrazine has been considered slow, its metabolites, including DIA, are susceptible to this transformation. mst.dkacs.org Research has found that the quantum yields for the degradation of DIA are independent of pH in the range of 3.0 to 11.0. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For Desisopropyl-atrazine, the primary hydrolysis reaction involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group, yielding atrazine-desisopropyl-2-hydroxy. researchgate.netnih.gov This process is a key abiotic degradation pathway alongside biodegradation. d-nb.infomst.dk The rate of hydrolysis is highly dependent on pH, being significantly more pronounced in acidic conditions (e.g., pH 2). nih.gov In some cases, naturally occurring substances such as humic acids have been shown to catalyze the hydrolysis of DIA and related triazine compounds. nih.gov

Advanced Oxidation Processes (AOPs) for Remediation and Transformation

Sulfate Radical (SO₄•−)-Mediated Oxidation Mechanisms

Environmental Transport and Mobility Dynamics

The transport and mobility of Desisopropyl-atrazine in the environment are governed by its physical and chemical properties, primarily its water solubility and its tendency to sorb to soil particles. researchgate.netacs.org Compared to its parent compound, atrazine, DIA exhibits significantly different mobility characteristics. researchgate.net

DIA has a higher aqueous solubility and a lower soil partition coefficient (Koc) than atrazine. researchgate.netacs.org This combination of properties means that DIA is less likely to bind to soil and organic matter and more likely to remain dissolved in water. researchgate.netcapes.gov.br Consequently, Desisopropyl-atrazine is considered to be more mobile in soil and has a greater potential to leach through the soil profile and contaminate groundwater. researchgate.netmst.dkapvma.gov.auepa.gov Its detection in groundwater is common, reflecting its persistence and high mobility. mst.dkepa.gov

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Aqueous Solubility | 2200 mg L⁻¹ | Not specified | researchgate.net |

| Aqueous Solubility | 980 mg L⁻¹ | 20 °C | herts.ac.uk |

| Aqueous Solubility | 174.7 mg L⁻¹ | 2 °C | chemicalbook.comlookchem.com |

| Soil Organic Carbon Partition Coefficient (Koc) | 290 L kg⁻¹ | Not specified | acs.org |

| Distribution Coefficient (KOM) | 30 - 60 dm³ kg⁻¹ | - | capes.gov.br |

| Octanol-Water Partition Coefficient (Log P) | 1.15 | pH 7, 20 °C | herts.ac.uk |

Adsorption-Desorption Processes in Soil and Sediment Matrices

The mobility of this compound in the environment is largely governed by its interaction with soil and sediment particles, a process defined by adsorption and desorption. These processes dictate the compound's concentration in the soil solution and, consequently, its susceptibility to transport.

Research indicates that this compound generally exhibits moderate to low adsorption to soil matrices, which contributes to its environmental mobility. researchgate.netnih.gov The extent of adsorption is influenced by soil properties, most notably the organic carbon content. nih.govresearchgate.netconicet.gov.ar

A study comparing a cultivated Houston Black clay soil with an adjacent 12-year-old vegetated filter strip (VFS) found that the adsorption and desorption coefficients for this compound were not statistically different between the two soils, despite the VFS having a 1.7-fold higher organic carbon content. nih.govresearchgate.net This contrasts with atrazine and another metabolite, hydroxyatrazine, which showed significantly higher adsorption in the VFS. nih.gov This suggests that while organic carbon is a primary driver for atrazine sorption, other mechanisms may play a more significant role for this compound.

The adsorption and desorption of this compound are often quantified using the Freundlich isotherm model. researchgate.netconicet.gov.ar The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to sorb to soil organic matter, has been reported for this compound. In one study on Levy wetland soil, the Koc value for this compound was 290 L/kg. researchgate.net This value is lower than that of its parent compound, atrazine (Koc = 440 L/kg), indicating a weaker bond to soil organic matter and thus higher mobility. researchgate.net

Table 1: Adsorption and Desorption Coefficients for this compound (DIA) in Various Soils

Leaching Potential to Subsurface Water Systems

The combination of moderate to low adsorption in soils and relatively high water solubility gives this compound a significant potential to leach from the soil surface into subsurface water systems, including groundwater. researchgate.netnih.gov Its lower soil partition coefficient compared to atrazine allows it to move more rapidly through the soil profile. researchgate.net

Numerous studies have confirmed the high mobility of this compound. Research using soil columns demonstrated that the compound readily leaches. One study conducted in sandy loam soil found that leaching was highly effective, with residues of this compound moving up to a depth of 30-40 cm. nih.govresearchgate.net The presence of a notable collection of these residues in the collected leachate highlights the potential for contamination of both surface and groundwater. nih.gov

Another investigation using disturbed soil columns showed that a high percentage of the parent herbicide atrazine could be recovered in the leachate, which implies high mobility for its transformation products like this compound as well. conicet.gov.ar The high concentrations of this compound frequently detected in both surface water and groundwater across various regions serve as real-world evidence of its high leaching potential. researchgate.netresearchgate.netmdpi.com In situ microcosm studies in aquifers have also shown that this compound is relatively stable under low-oxygen conditions, meaning that once it reaches the groundwater, it can persist. usda.gov

Table 2: Summary of Research Findings on the Leaching Potential of this compound (DIA)

Analytical Methodologies for Atraton Desisopropyl Profiling

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of Atraton-desisopropyl, providing the necessary separation from complex sample matrices and enabling precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of triazine herbicides and their metabolites, including this compound. nih.govthermofisher.com The use of a low-polarity silarylene phase column, comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, has demonstrated excellent performance in separating triazine compounds. thermofisher.com This type of stationary phase minimizes peak tailing, which can be a challenge for active compounds like triazines. thermofisher.com In GC-MS analysis, an ion trap mass spectrometer can be operated in a segmented mode to enhance ion statistics and ratios, leading to more precise measurements. thermofisher.com For instance, EPA method 619 utilizes GC-MS for the analysis of triazine pesticides in wastewater, and the Thermo Scientific TraceGOLD TG-5SilMS column has been shown to effectively separate all target analytes according to this method. thermofisher.comthermofisher.com The retention time for this compound in a specific GC-MS setup was reported to be 8.94 minutes. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining trace levels of this compound and other triazine degradates in environmental samples, particularly drinking water. thermofisher.comepa.gov This technique often utilizes electrospray ionization (ESI) in positive mode (LC-ESI/MS/MS) and operates in Multiple Reaction Monitoring (MRM) mode to enhance selectivity. epa.gov EPA Method 536, for example, outlines the determination of triazine pesticides and their degradates in drinking water by LC-ESI-MS/MS without the need for solid-phase extraction (SPE). thermofisher.comepa.gov

In a typical LC-MS/MS setup, a column such as the Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm) can be used with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) and methanol. thermofisher.com This allows for the chromatographic resolution of various triazines and their metabolites. thermofisher.com Calibration curves for these compounds have demonstrated excellent linearity in the concentration range of 0.25 to 5.0 ng/mL. thermofisher.com Furthermore, two-dimensional high-performance liquid chromatography (2D-HPLC) combined with isotope dilution tandem mass spectrometry has been developed to measure atrazine (B1667683) and its metabolites, including desisopropyl analogs, in urine. cdc.govcapes.gov.br This advanced method incorporates strong cation exchange and reversed-phase separation, offering versatility for various sample types and detection limits ranging from 0.1 to 50 µg/L depending on the sample volume and preparation. cdc.govcapes.gov.br

| Parameter | Value/Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Trace analysis of triazine degradates in drinking water |

| Sample Preparation | Direct analysis without SPE (EPA Method 536) |

| Calibration Range | 0.25 - 5.0 ng/mL |

| Linearity | R² values typically > 0.99 |

| 2D-HPLC LODs (Urine) | 0.1 - 50 µg/L |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a robust method for the quantitative determination of triazine herbicides and their metabolites. tandfonline.comtandfonline.com A common approach involves using a C18 column with a mobile phase consisting of a water-methanol mixture, for example, a 35:65 ratio of water (pH 4.7, adjusted with phosphoric acid) and methanol. tandfonline.comtandfonline.com Detection is typically performed at a wavelength of 220 nm, where triazines exhibit strong absorbance. tandfonline.comtandfonline.comoup.com

The performance of an HPLC-DAD method can be evaluated by its limit of detection (LOD), preconcentration factor, and linear range. For a method using Amberlite XAD-4 resin for solid-phase extraction prior to HPLC analysis, LODs of 0.084–0.121 µg/L and a preconcentration factor of 1000 have been reported for triazine herbicides. tandfonline.comtandfonline.com The linear range for this method was 0.5–20 mg/L. tandfonline.comtandfonline.com Such methods have been successfully applied to determine trace levels of these analytes in wastewater, apple juice, and red wine samples with quantitative recoveries (99.6–104.8%) and good precision (RSDs of 2.2–4.8% for intra-day and 2.8–4.7% for inter-day). tandfonline.comtandfonline.com

Sample Preparation and Extraction Protocols for Environmental Matrices

The effective extraction and preconcentration of this compound from complex environmental matrices are critical for accurate analysis.

Optimization of Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of triazine herbicides and their metabolites from aqueous samples. tandfonline.comtandfonline.comoup.com It offers advantages over traditional liquid-liquid extraction (LLE), including higher enrichment factors, better recoveries, lower cost, and reduced consumption of organic solvents. tandfonline.comoup.com

Various sorbents can be used in SPE, with C18 and polymeric resins like Amberlite XAD-4 and PRP-1 being common choices. tandfonline.comtandfonline.comresearchgate.net The optimization of SPE parameters is crucial for achieving quantitative recoveries. These parameters include the type and amount of sorbent, sample pH, eluent volume, and flow rates of the sample and eluent. tandfonline.comtandfonline.com For instance, an efficient SPE method for triazines used 0.75 g of Amberlite XAD-4 resin, a sample pH of 3.0, an eluent volume of 3.0 mL of methanol, an eluent flow rate of 1.0 mL/min, and a sample flow rate of 4.0 mL/min. tandfonline.comtandfonline.com On-line SPE coupled with liquid chromatography (SPE-LC) provides a fully automated approach for trace enrichment, enabling the analysis of large sample volumes (e.g., 100 mL) to achieve low detection limits, even for polar metabolites like desisopropylatrazine. researchgate.netacs.org

| Parameter | Optimized Value |

| Sorbent | Amberlite XAD-4 resin |

| Sorbent Amount | 0.75 g |

| Sample pH | 3.0 |

| Eluent | Methanol |

| Eluent Volume | 3.0 mL |

| Eluent Flow Rate | 1.0 mL/min |

| Sample Flow Rate | 4.0 mL/min |

Development of Microextraction Techniques

In recent years, various microextraction techniques have been developed as alternatives to conventional extraction methods, offering further reductions in solvent consumption and sample volume. iiste.org These methods include liquid-phase microextraction (LPME), hollow fiber LPME (HF-LPME), single-drop microextraction (SDME), and dispersive liquid-liquid microextraction (DLLME). iiste.orgmdpi.com Solid-phase microextraction (SPME) is another solvent-free technique that utilizes a coated fiber to extract analytes from a sample. mdpi.comsigmaaldrich.com These techniques, while not yet widely documented specifically for this compound, hold promise for its future analysis due to their efficiency and minimal environmental impact.

Method Validation, Sensitivity, and Selectivity in Complex Environmental Samples

The successful quantification of this compound in complex environmental samples, such as soil and water, is fundamentally dependent on rigorous analytical method validation. Validation ensures that the chosen method is fit for its intended purpose, providing reliable and accurate data. Key parameters assessed during validation include sensitivity (limit of detection and limit of quantification), selectivity, accuracy (recovery), precision (repeatability and reproducibility), and linearity. chromatographyonline.comeurachem.orgikev.org

Sensitivity is a critical performance characteristic, defining the lowest concentration of this compound that can be reliably detected and quantified. The Limit of Detection (LOD) is the lowest analyte concentration that can be distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com These limits are crucial for environmental monitoring, where trace-level contamination is often of primary concern. For instance, an HPLC-UV method developed for the parent compound, atraton (B1666117), in food matrices achieved an LOD of 0.028 mg/L and an LOQ of 0.095 mg/L. researchgate.net While specific to the parent compound, these values provide a benchmark for methods targeting its metabolites. For related triazine metabolites, methods using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have demonstrated LOQs as low as 1.5 µg/kg in complex matrices like cereals. researchgate.net

Selectivity refers to the ability of an analytical method to differentiate and quantify the target analyte, this compound, in the presence of other components in the sample matrix. Environmental samples are inherently complex, containing a multitude of organic and inorganic substances that can interfere with the analysis. Co-eluting compounds or matrix components can suppress or enhance the analyte signal in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), leading to inaccurate quantification. nih.govnih.gov Therefore, sample preparation steps like solid-phase extraction (SPE) are often essential to clean up the sample and minimize these matrix effects. embrapa.br The use of highly selective detection techniques, such as tandem mass spectrometry (MS/MS), is also vital. By monitoring specific precursor-to-product ion transitions, MS/MS provides a high degree of confidence in the identification and quantification of this compound, even in a complex background. nih.govresearchgate.net

Accuracy and precision are determined through recovery studies and the analysis of replicate samples. Accuracy is typically assessed by spiking a blank matrix with a known concentration of this compound and calculating the percentage of the analyte recovered. nih.gov Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For example, a validated HPLC method for atraton in dried tomato soup and corn flour demonstrated satisfactory recovery values between 90% and 108%, with an RSD of 3.9% at the lowest calibration level, indicating good accuracy and repeatability. researchgate.net However, achieving high recovery for all triazine metabolites can be challenging. One study comparing gas chromatography (GC) and HPLC methods for triazines in soil found that while recoveries for many compounds were between 70-90%, the recovery for deisopropylatraton (this compound) was only 38% using a specific ultrasonic extraction method. irb.hr This highlights the critical impact of the chosen extraction technique on method accuracy for this particular metabolite.

The table below summarizes method validation parameters for triazine compounds, including examples relevant to the analysis of this compound, from various studies.

Table 1: Examples of Method Validation Parameters for Triazine Analysis in Environmental and Food Matrices

Note: Desisopropylatrazine is a related but distinct metabolite from this compound.

Challenges in Multi-Residue Analysis of Triazine Metabolites in Environmental Systems

The simultaneous analysis of multiple triazine metabolites, including this compound, from a single environmental sample presents significant analytical challenges. These challenges stem from the physicochemical similarities of the metabolites, the complexity of environmental matrices, and the low concentrations at which these compounds are often found. embrapa.br

A primary challenge is overcoming matrix effects in analytical techniques like LC-MS/MS. nih.gov Environmental matrices such as soil and surface water contain a vast array of co-extracted substances (e.g., humic acids, fulvic acids, inorganic salts) that can interfere with the ionization process of the target analytes in the mass spectrometer's source. nih.gov This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in significant errors in quantification. embrapa.br Extensive sample cleanup procedures, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), are often required to remove these interfering compounds before instrumental analysis. ikev.org However, these cleanup steps can be time-consuming and may lead to the loss of some analytes, compromising method recovery. nih.gov

Another significant hurdle is the chromatographic co-elution of structurally similar triazine metabolites. Because many metabolites differ only by the loss of an ethyl or isopropyl group, they can have very similar retention times on a chromatographic column. cdc.gov For example, this compound must be separated from its parent compound atraton, as well as other metabolites like desethylatrazine and simazine. Inadequate separation can lead to overlapping peaks, making accurate individual quantification difficult, especially when using less selective detectors. cdc.gov Achieving baseline separation often requires careful optimization of the chromatographic conditions, including the column type, mobile phase composition, and gradient elution profile.

The stability of analytes during sample collection, storage, and preparation is another concern. Some pesticide metabolites can be unstable and may degrade under certain conditions of pH, light, or temperature, or due to microbial activity in the sample. nih.gov This can lead to an underestimation of their true concentration in the environment. Proper sample preservation, such as refrigeration or freezing and storage in the dark, is critical to maintain sample integrity.

Furthermore, developing a single extraction and analysis method that is efficient for a wide range of triazine metabolites is difficult due to their varying polarities. This compound, for example, is more polar than its parent compound atrazine. researchgate.net An extraction procedure optimized for the less polar parent compound may result in poor recovery for more polar metabolites. irb.hr This necessitates a compromise in the analytical method that provides acceptable, if not optimal, performance for the entire suite of target analytes, or the development of more complex, multi-step extraction protocols. The use of advanced instrumentation with high sensitivity and selectivity, such as UPLC coupled with tandem mass spectrometry, is often essential to address these multifaceted challenges. researchgate.net

Table of Compounds Mentioned

Ecotoxicological Assessments and Mechanistic Studies of Atraton Desisopropyl on Non Target Organisms

Aquatic Ecotoxicity on Primary Producers and Consumers

The presence of atraton-desisopropyl in aquatic environments raises concerns about its effects on primary producers, such as algae and aquatic plants, and consumers, including invertebrates and microorganisms.

As a triazine compound, this compound's mode of action is primarily associated with the disruption of photosynthesis. nih.gov

Triazine herbicides, including atrazine (B1667683) and its degradation products, are known to inhibit photosynthesis by targeting Photosystem II (PSII). nih.govecotoxcentre.ch This inhibition disrupts the electron transport chain, which can lead to a reduction in photosynthetic efficiency and the generation of reactive oxygen species (ROS). nih.gov While specific studies on the direct binding and inhibitory concentration of this compound on PSII are not detailed in the provided results, the general mechanism for triazines involves blocking the quinone-binding site on the D1 protein of the PSII complex. nih.gov This action is a key indicator of herbicide-specific toxicity. ecotoxcentre.ch

The inhibition of photosynthesis directly impacts the growth and biomass of algal species and aquatic plants. Studies have shown that atrazine and its metabolites can inhibit the growth of various freshwater algae. core.ac.uk For instance, research on the green alga Chlorella fusca var-fusca indicated that deisopropyl-atrazine was less toxic than atrazine and its other degradation product, deethyl-atrazine. researchgate.net The order of toxicity was determined to be atrazine > metolachlor (B1676510) > deethyl-atrazine > deisopropyl-atrazine. researchgate.net In another study, atrazine was found to be highly toxic to all tested freshwater algal species, with growth inhibition observed at concentrations as low as 10 µg/L and complete inhibition at 1,000 µg/L. core.ac.uk Generally, green algae were more susceptible to atrazine than diatoms. core.ac.uk The growth inhibition assay on the aquatic plant Lemna minor revealed an EC50 value of 128.4 μg/dm³ for atrazine. nih.gov While specific EC50 values for growth inhibition by this compound are not provided, its classification as a triazine suggests a similar mode of action leading to reduced growth and biomass in sensitive aquatic plant and algal species. researchgate.net

The ecotoxicological effects of this compound extend to aquatic invertebrates and microorganisms, which are crucial components of aquatic food webs.

Acute toxicity testing provides a measure of the immediate effects of a chemical on an organism. The Microtox assay, which uses the bioluminescent bacterium Vibrio fischeri, is a common method for assessing the acute toxicity of contaminants. In one study, atrazine-desisopropyl (referred to as atrazine deisopropyl in the source) demonstrated significant toxicity to Vibrio fischeri, with a 15-minute EC50 value of 82.68 mg/L. mdpi.comresearchgate.net This value indicates the concentration at which a 50% reduction in the light output of the bacteria is observed. mdpi.com Compared to its parent compound, atrazine (EC50 of 39.87 mg/L), and another metabolite, atrazine-desethyl (EC50 of 81.86 mg/L), atrazine-desisopropyl was found to be less toxic in this assay. mdpi.comresearchgate.net This suggests a degree of metabolic detoxification in the case of atrazine-desisopropyl. mdpi.com

Table 1: Acute Toxicity (EC50) of this compound and Related Compounds on Vibrio fischeri

| Compound | EC50 (mg/L) | 95% Confidence Limits (mg/L) |

|---|---|---|

| This compound | 82.68 | Not Specified |

| Atrazine | 39.87 | 35.37 - 44.93 |

| Atraton (B1666117) | 36.96 | Not Specified |

| Atrazine-desethyl | 81.86 | Not Specified |

| Didealkylated triazine | 12.74 | 12.17 - 13.34 |

Source: mdpi.comresearchgate.net

Chronic toxicity studies on aquatic invertebrates like Daphnia magna have shown that atrazine can negatively affect reproduction. nih.govresearchgate.net

Studies on the model organism Daphnia magna have revealed the potential for atrazine and its metabolites to impact reproduction and development. researchgate.netnih.gov Exposure to high concentrations of atrazine (1000 or 2000 μg/L) has been shown to reduce the number of offspring in D. magna. researchgate.net This was associated with apoptosis (programmed cell death) in the reproductive tissues. researchgate.net Furthermore, maternal exposure of D. magna to atrazine resulted in decreased fecundity in the offspring, indicating a transgenerational effect. nih.gov While these studies focus on atrazine, the chemical similarity of this compound suggests a potential for similar reproductive and developmental impacts, although specific research on this compound's effects on these endpoints in model organisms was not found in the search results.

Acute and Chronic Toxicity Endpoints (e.g., EC50 values for Vibrio fischeri)

Comparative Ecotoxicity with Parent Compounds and Other Triazine Metabolites

This compound, also known as atrazine deisopropyl, is a metabolite of the triazine herbicide atraton and is structurally related to other triazine degradation products. The ecotoxicity of these metabolites is a significant concern, as they can be as, or in some cases more, toxic than the original parent compound. researchgate.net Evaluating the comparative toxicity of this compound is essential for a comprehensive environmental risk assessment.

Studies have shown that the toxicity of triazine compounds and their metabolites varies depending on the organism and the toxicological endpoint being measured. A key study using the Microtox assay, which measures the inhibition of bioluminescence in the bacterium Vibrio fischeri, provides a clear comparison of the acute toxicity of several triazines. mdpi.comresearchgate.net In this assay, this compound (atrazine deisopropyl) was found to be less toxic than its parent compound, atraton, and the widely used herbicide atrazine. mdpi.com However, another atrazine metabolite, didealkylated triazine, was significantly more toxic than atrazine, atraton, and this compound, indicating that the degradation process does not uniformly lead to detoxification. mdpi.comdpi.qld.gov.au

The following table summarizes the 50% effective concentration (EC50) values from the Vibrio fischeri toxicity assay, illustrating the relative toxicity of this compound compared to its parent compound and other related triazines. mdpi.comresearchgate.net

| Compound | EC50 (mg/L) | 95% Confidence Limits (mg/L) |

| Ametryne | 11.80 | 11.45 - 12.10 |

| Didealkylated triazine | 12.74 | 12.17 - 13.34 |

| Atraton | 36.96 | N/A |

| Atrazine | 39.87 | 35.37 - 44.93 |

| Bladex (Cyanazine) | 78.50 | 76.60 - 80.32 |

| Atrazine desethyl | 81.86 | N/A |

| This compound | 82.68 | N/A |

| Prometryne | 226.80 | N/A |

| Propazine | 273.20 | 154.20 - 484.10 |

Data sourced from Tchounwou et al. (2000). mdpi.comresearchgate.net

In studies on aquatic photosynthetic organisms, the effects can be complex. For instance, knowledge about the direct effects of this compound on the photosystem II of marine microalgae is limited. researchgate.net Research on the freshwater alga Anabaena inaequalis revealed that combinations of atrazine with its metabolites, including deisopropylatrazine (B29266), can produce synergistic or antagonistic effects. epa.gov Specifically, mixtures of atrazine and deisopropylatrazine were found to be synergistic when measuring cell count, but antagonistic when assessing photosynthesis inhibition after a 3-hour exposure. epa.gov This highlights the complexity of assessing the environmental impact of these compounds when they are present as a mixture in ecosystems.

Terrestrial Ecotoxicity and Agroecosystem Impacts

The presence of this compound in terrestrial environments, primarily as a degradation product of parent herbicides, can impact soil health and plant life. Its influence is tied to the broader effects of triazine herbicides in agroecosystems.

Triazine herbicides and their metabolites can alter the structure and function of soil microbial communities. These communities are vital for nutrient cycling and soil fertility. This compound is an intermediate metabolite in the degradation of atrazine in soil. dpi.qld.gov.au Studies tracking atrazine degradation have observed that the concentrations of its by-products, atrazine-desisopropyl and atrazine-desethyl, peak approximately 14 days after application before declining. dpi.qld.gov.audpi.qld.gov.au

The primary mode of action for triazine herbicides in susceptible plants is the inhibition of photosynthesis. ku.edu These compounds block electron transport in photosystem II, leading to a cascade of damaging effects and ultimately plant death. Plant resistance to triazines often relies on detoxification mechanisms, such as enzymatic conjugation or metabolic alteration of the herbicide molecule. ku.edu

As a dealkylated metabolite of atraton, this compound retains the core triazine ring structure responsible for phytotoxicity. Therefore, it has the potential to affect non-target terrestrial plants, particularly those lacking efficient detoxification pathways. ku.edu Environmental exposure can occur through spray drift or runoff from treated fields. epa.gov

While direct studies on the physiological effects of pure this compound on a wide range of terrestrial plants are not extensively documented in the available literature, its phytotoxicity can be inferred from its chemical class and from studies on related organisms. For example, research on the photosynthetic aquatic alga Anabaena inaequalis showed that deisopropylatrazine (this compound) is toxic and can interact with atrazine to produce complex mixture effects. epa.gov Given that atrazine itself is toxic to a range of non-target plants, its metabolites, including this compound, are also considered a potential risk to terrestrial plant communities adjacent to treated areas. epa.gov

Influence on Soil Microbial Community Structure and Functional Diversity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling in Ecotoxicology

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. These models are particularly valuable in ecotoxicology for assessing the environmental risk of numerous chemicals, including pesticide metabolites like this compound, without extensive animal testing. mdpi.comresearchgate.net

QSAR models have been successfully developed to predict the ecotoxicological effects of triazine herbicides and their derivatives. researchgate.net These models establish a mathematical relationship between the chemical structure of the compounds and their observed toxicity. For example, a QSAR model developed for a series of nine triazine compounds, including atraton, atrazine, and their metabolites like atrazine deisopropyl (this compound), demonstrated a strong ability to predict acute toxicity to the bacterium Vibrio fischeri. mdpi.com This model achieved a coefficient of determination (r²) of 0.86, indicating that the chemical structure is a reliable predictor of toxicity within this group of compounds. mdpi.comresearchgate.net

Other studies have employed multiple linear regression (MLR) methods to build QSAR models for a larger set of 1,3,5-triazine (B166579) derivatives. These models predict various environmental toxicity endpoints, such as acute toxicity to algae (AAT) and daphnids (Daphnia magna). researchgate.net Furthermore, more complex three-dimensional QSAR (3D-QSAR) models, like Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to predict not only herbicidal activity but also microbial degradability and potential human health effects, showcasing the versatility of these predictive tools in environmental risk management. mdpi.comnih.gov These models serve as a crucial first step in screening new or unstudied compounds and prioritizing them for further empirical testing.

The predictive power of QSAR models relies on the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. The selection of relevant descriptors is a critical step in developing an accurate model. For triazine derivatives, several types of molecular descriptors have been shown to correlate with ecotoxicological activity. researchgate.net

One-dimensional descriptors, which include bulk properties like molecular weight, and two-dimensional descriptors, such as topological indices and autocorrelation descriptors, are commonly used. acs.org In a QSAR study on 21 s-triazine derivatives, specific descriptors were identified as having a strong correlation with aquatic toxicity. researchgate.net

The following table presents key molecular descriptors found to be significant in predicting the ecotoxicity of triazines.

| Descriptor Class | Specific Descriptor Examples | Relevance to Ecotoxicity |

| Lipophilicity Descriptors | CrippenLogP, ALogp2 | Lipophilicity (the ability to dissolve in fats and lipids) is crucial as it influences a chemical's absorption, distribution, and accumulation in organisms. researchgate.net |

| Autocorrelation Descriptors | ATSm1, ATSm2, ATSm3, ATSm4 (Mass) | These topological descriptors encode information about the atomic properties (like mass) distributed throughout the molecular structure, which can relate to how the molecule interacts with biological targets. researchgate.net |

| Quantum-Chemical Descriptors | N/A (General) | Properties derived from quantum mechanical calculations can describe the electronic characteristics of a molecule, which are fundamental to its reactivity and ability to bind to biological receptors. mdpi.com |

Data sourced from Gagić et al. (2023) and Tchounwou et al. (2000). mdpi.comresearchgate.net

Predictive Models for Environmental Toxicity Endpoints

Biochemical and Physiological Mechanisms of Ecotoxicity in Non-Target Organisms

No specific studies were identified that directly investigate the induction of oxidative stress or cellular damage in non-target organisms as a result of exposure to this compound. Research on the parent compound, atrazine, has shown that it can induce the formation of reactive oxygen species (ROS) and cause cellular damage, including DNA damage, in various aquatic species. mdpi.comuel.brresearchgate.netnih.gov For instance, atrazine exposure has been linked to increased ROS levels in fish and the marine copepod Tigriopus japonicus. mdpi.comresearchgate.net However, it is not scientifically sound to directly extrapolate these findings to this compound without specific experimental evidence.

Direct research on enzyme inhibition and metabolic pathway perturbations caused by this compound is limited. One study using the Microtox® assay, which measures the inhibition of bioluminescence in the bacterium Vibrio fischeri, provides some insight into its relative toxicity. In this assay, this compound (referred to as atrazine deisopropyl) was found to be a less potent inhibitor than its parent compound, atrazine. mdpi.comresearchgate.net

The table below presents the 50% effective concentration (EC50) values from the Microtox® assay for this compound and related triazine compounds. A higher EC50 value indicates lower toxicity in this specific assay.

**Table 1: Acute Toxicity (EC50) of Selected Triazine Compounds to *Vibrio fischeri***

| Compound Name | EC50 (mg/L) | 95% Confidence Limits (mg/L) |

|---|---|---|

| Ametryne | 11.80 | 11.45 - 12.10 |

| Didealkylated triazine | 12.74 | 12.17 - 13.34 |

| Atraton | 36.96 | - |

| Atrazine | 39.87 | 35.37 - 44.93 |

| Bladex | 78.50 | 76.60 - 80.32 |

| Atrazine desethyl | 81.86 | - |

| This compound | 82.68 | - |

| Prometryne | 226.80 | - |

| Propazine | 273.20 | 154.20 - 484.10 |

Data sourced from a study assessing the acute toxicity of triazines using the Microtox assay. mdpi.comresearchgate.net

This data suggests that the deisopropylation of atrazine to form this compound results in a metabolic detoxification, at least concerning the endpoint of bioluminescence inhibition in Vibrio fischeri. mdpi.com However, this does not provide detailed information on specific enzyme inhibition mechanisms or broader metabolic pathway perturbations in other non-target organisms. Studies on atrazine have shown that it can inhibit various enzymes and disrupt metabolic and neuroendocrine pathways in non-target species, but similar specific data for this compound is not available. fao.orguel.br

Due to the lack of specific research, a detailed and authoritative discussion on the ecotoxicological and mechanistic effects of this compound cannot be provided at this time. Further investigation is required to understand its specific impacts on non-target organisms.

Research Gaps and Future Perspectives on Atraton Desisopropyl

Comprehensive Global Monitoring and Refined Environmental Risk Assessment Methodologies

A significant research gap exists in the comprehensive monitoring of Atraton-desisopropyl in various environmental compartments across the globe. While major regulatory and monitoring programs exist for pesticides, they often prioritize the parent compounds. For instance, the Atrazine (B1667683) Ecological Monitoring Program (AEMP) in the United States generates extensive data on atrazine concentrations in vulnerable watersheds, and the European Union's Water Framework Directive establishes monitoring requirements for priority substances. sigmaaldrich.comwaterborne-env.com However, transformation products like this compound are not always included in these routine analyses, leading to an underestimation of the total environmental burden of triazine-related compounds. The frequent detection of related metabolites like desethylatrazine (DEA) and desisopropylatrazine (DIA) in surface and groundwater suggests that other metabolites are also likely present. researchgate.netcsic.es

The environmental risk assessment (ERA) methodologies for this compound also require significant refinement. The standard ERA process involves hazard identification, exposure assessment, and risk characterization. epa.goveuropa.eu For pesticide metabolites, this process is complicated by a lack of specific toxicological data. Current assessments often rely on data from the parent compound, which may not be accurate, as metabolites can have different physicochemical properties, such as increased water solubility and mobility, and potentially different toxicity profiles. researchgate.net There is a pressing need to move beyond this and develop specific protection goals for metabolites. Future risk assessments must incorporate data on the unique fate and transport characteristics of this compound to accurately model its environmental exposure and potential impact on non-target organisms. epa.goveuropa.eu

Table 1: Overview of Major Pesticide Monitoring Programs and Relevance for this compound

| Program/Directive | Geographic Scope | Key Features | Relevance for this compound |

| Atrazine Ecological Monitoring Program (AEMP) | United States | High-frequency monitoring of atrazine in highly vulnerable watersheds. waterborne-env.com | Primarily focuses on atrazine; data on metabolites like this compound is not a primary objective but the framework could be expanded. |

| EU Water Framework Directive (WFD) | European Union | Sets environmental quality standards for priority substances in surface water, including some pesticides and their metabolites. sigmaaldrich.com | A "watch list" mechanism exists to gather data on substances of emerging concern, which could potentially include this compound. sigmaaldrich.com |

| U.S. Geological Survey (USGS) National Water-Quality Assessment (NAWQA) Project | United States | Conducts long-term, large-scale assessments of water quality, including a wide range of pesticides and their degradates. | Has detected a wide array of triazine metabolites in past studies; provides a model for the type of comprehensive monitoring needed. |

Development of Sustainable Remediation and Bioremediation Strategies

The persistence of triazine herbicides and their metabolites in soil and water necessitates the development of effective and sustainable remediation technologies. mdpi.com Sustainable remediation aims to reduce environmental risk while considering the environmental, social, and economic impacts of the cleanup activities themselves. claire.co.uk For this compound, research into such strategies is virtually nonexistent, representing a critical gap.

Bioremediation, which uses microorganisms to degrade or detoxify pollutants, is a particularly promising sustainable approach. d-nb.info Strategies such as biostimulation (adding nutrients to stimulate native microbes) and bioaugmentation (introducing specific degrading microbes) have shown success for atrazine. dergipark.org.trnih.gov These approaches are highly relevant for this compound but require specific adaptation. Future research should focus on:

Isolating and characterizing microbial consortia capable of using this compound as a carbon or nitrogen source.

Investigating the metabolic pathways these organisms use for degradation to ensure complete mineralization and avoid the formation of other persistent byproducts.

Optimizing environmental conditions (e.g., nutrient availability, pH, temperature) to enhance in-situ and ex-situ bioremediation efficiency. dergipark.org.tr

Exploring phytoremediation , using plants and their associated rhizosphere microbes to break down the compound in contaminated soil. nih.gov

Table 2: Potential Bioremediation Strategies for this compound

| Strategy | Principle | Advantages | Research Needs for this compound |

| Biostimulation | Modification of the environment to stimulate existing bacteria capable of bioremediation. dergipark.org.tr | Cost-effective, utilizes native microbial populations. | Identification of optimal nutrient amendments and environmental conditions to specifically target this compound degraders. |

| Bioaugmentation | Introduction of specific microorganisms (strains or consortia) with desired degradation capabilities. dergipark.org.trnih.gov | Faster degradation rates, applicable where native degraders are absent or inefficient. | Isolation and cultivation of effective microbial strains; testing their survival and efficacy in target environments. |

| Phytoremediation | Use of plants to degrade, contain, or remove contaminants from soil and water. nih.gov | Low cost, aesthetically pleasing, improves soil health. | Screening of plant species for uptake and degradation of this compound; understanding plant-microbe interactions in the rhizosphere. |

| Enzymatic Remediation | Application of isolated enzymes to transform pollutants. frontiersin.org | High specificity, rapid action. | Identification, isolation, and immobilization of enzymes responsible for this compound degradation. |

Long-Term Ecological Impact Studies Across Diverse Ecosystems

The ecotoxicological effects of this compound are largely unknown. While acute toxicity tests have been performed on related compounds like atrazine desisopropyl mdpi.com, there is a profound lack of long-term studies that assess the chronic, sublethal impacts of this compound on various organisms and ecosystem functions. Parent triazines are known to affect a wide range of freshwater organisms, including phytoplankton, invertebrates, and fish. mdpi.comdoi.org Given that transformation products can also be biologically active, it cannot be assumed that this compound is benign.

Future research must establish a comprehensive ecological impact profile for this compound. This requires:

Chronic toxicity testing on representative species from different trophic levels (e.g., algae, daphnids, fish, amphibians).

Multi-generational studies to assess potential impacts on reproduction, development, and population dynamics.

Investigations into ecosystem-level effects , for example, using mesocosm or microcosm experiments to study impacts on community structure, nutrient cycling, and primary productivity in both aquatic and terrestrial environments.

Studies on soil ecosystems , evaluating the long-term effects on microbial community structure and function, which are vital for soil health. horticulture.com.au

Elucidation of Novel Biotransformation Pathways and Secondary Metabolite Formation

Understanding how this compound is formed and how it subsequently degrades is fundamental to predicting its environmental persistence and fate. This compound is a metabolite of atraton (B1666117), likely formed through N-deisopropylation, a common metabolic pathway for triazines. researchgate.netresearchgate.net However, the specific enzymes and microbial species involved in this transformation are not well-documented.

Furthermore, the subsequent biotransformation of this compound itself is a major knowledge gap. The degradation of related metabolites like DEA and DIA proceeds through pathways involving hydroxylation, further dealkylation, and eventual cleavage of the triazine ring. researchgate.netencyclopedia.pub It is plausible that this compound follows a similar degradation route, but this must be empirically verified. Research is needed to:

Identify the full cascade of secondary metabolites that may be formed during the biotransformation of this compound.

Characterize the enzymes and genes (e.g., atz gene family in atrazine degradation) responsible for each step in the pathway. nih.gov

Determine the rates of transformation under various environmental conditions to improve fate and transport models.

Assess the toxicological properties of any identified secondary metabolites, as they could also pose an environmental risk.

Q & A

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer : Deposit datasets in repositories like Zenodo or EPA’s CompTox Chemicals Dashboard with unique digital object identifiers (DOIs). Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Adopt open-source tools (e.g., R or Python scripts) for data processing to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |